N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide
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Overview
Description
N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is a compound that features a trifluoromethyl group, a benzyl group, a triazole ring, and a benzenesulfonamide moiety. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl iodide and a radical initiator.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be formed by reacting benzenesulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a base for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide: Unique due to its combination of functional groups.
4-(trifluoromethyl)benzylamine: Similar in having a trifluoromethyl group and a benzyl group.
(trifluoromethoxy)benzene: Contains a trifluoromethyl group but lacks the triazole and benzenesulfonamide moieties.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group, a benzyl group, a triazole ring, and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)13-6-4-5-12(9-13)10-23-11-20-15(21-23)22-26(24,25)14-7-2-1-3-8-14/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPWPGNIOWTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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